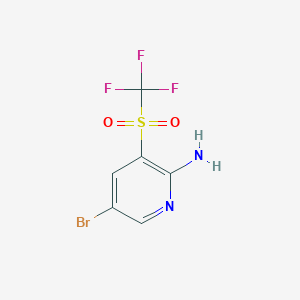

5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine

Description

Properties

Molecular Formula |

C6H4BrF3N2O2S |

|---|---|

Molecular Weight |

305.07 g/mol |

IUPAC Name |

5-bromo-3-(trifluoromethylsulfonyl)pyridin-2-amine |

InChI |

InChI=1S/C6H4BrF3N2O2S/c7-3-1-4(5(11)12-2-3)15(13,14)6(8,9)10/h1-2H,(H2,11,12) |

InChI Key |

NYALCFOXCDBDMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)C(F)(F)F)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine typically involves the introduction of bromine and trifluoromethanesulfonyl groups into a pyridine ring. One common method is the bromination of 3-trifluoromethanesulfonylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are typically employed.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.

Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with aryl boronic acids.

Scientific Research Applications

5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethanesulfonyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound.

Comparison with Similar Compounds

5-Bromo-3-(trifluoromethyl)pyridin-2-amine

- Structural Differences : Replaces the trifluoromethanesulfonyl group with a trifluoromethyl (CF$_3$-) group at position 3.

- Electronic Effects : The CF$3$ group is moderately electron-withdrawing, while the CF$3$SO$_2$- group is strongly electron-withdrawing. This difference impacts acidity (the sulfonyl group increases proton acidity at adjacent positions) and reactivity in nucleophilic substitution.

- Synthetic Utility : The trifluoromethyl derivative is less reactive in sulfonylation or coupling reactions but may exhibit better membrane permeability in biological systems due to reduced polarity .

- Molecular Weight : 241.01 g/mol (CF$3$) vs. ~317.07 g/mol (CF$3$SO$_2$-) for the target compound.

5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate

- Structural Differences : Features an iodine atom at position 5 and a triflate (CF$3$SO$3$-) group at position 3.

- Reactivity : The triflate group is a superior leaving group, enabling rapid nucleophilic aromatic substitution (e.g., Suzuki couplings). In contrast, the trifluoromethanesulfonyl group in the target compound is less labile but may stabilize intermediates in multi-step syntheses .

- Applications : The iodine atom allows for further functionalization via halogen exchange, whereas bromine in the target compound is more commonly used in palladium-catalyzed cross-couplings .

5-Bromo-6-fluoropyridin-2-amine

- Structural Differences : Substitutes fluorine at position 6 and lacks the trifluoromethanesulfonyl group.

- Electronic and Steric Effects : Fluorine’s electronegativity directs electrophilic attacks to specific positions, while the absence of the sulfonyl group reduces steric hindrance. This makes 5-bromo-6-fluoropyridin-2-amine more reactive in regioselective functionalization .

- Biological Activity : Fluorine’s presence often enhances bioavailability, but the target compound’s sulfonyl group may improve binding affinity to sulfonamide-targeted enzymes .

Tabulated Comparison of Key Properties

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Reactivity | Applications |

|---|---|---|---|---|

| 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine | Br (5), CF$3$SO$2$- (3), NH$_2$ (2) | ~317.07 | Cross-coupling, sulfonamide synthesis | Drug intermediates, agrochemicals |

| 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | Br (5), CF$3$- (3), NH$2$ (2) | 241.01 | Nucleophilic substitution, fluorination | Pharmaceuticals, materials science |

| 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate | I (5), CF$3$SO$3$- (3) | ~389.98 | Halogen exchange, coupling reactions | Catalysis, polymer chemistry |

| 5-Bromo-6-fluoropyridin-2-amine | Br (5), F (6), NH$_2$ (2) | 191.00 | Regioselective functionalization | Antitrypanosomal agents |

Biological Activity

5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine involves several steps, typically starting from pyridine derivatives. The introduction of the trifluoromethanesulfonyl group enhances the compound's reactivity and biological properties. The synthetic pathway often includes:

- Formation of the pyridine ring : Utilizing available pyridine derivatives.

- Introduction of the bromine atom : This is generally achieved through halogenation reactions.

- Trifluoromethanesulfonylation : This step is crucial for enhancing biological activity and is performed using reagents such as trifluoromethanesulfonic anhydride.

Anticancer Activity

Recent studies have demonstrated that 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine exhibits significant anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7). The following findings summarize its biological effects:

- IC50 Values : The compound showed an IC50 value of approximately 2.93 µM against MCF-7 cells, indicating potent cytotoxicity (Table 1) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.93 |

| A549 | 7.17 |

The mechanism by which 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound significantly increases the levels of active caspases (caspase-3 and caspase-9), indicating a strong pro-apoptotic effect. Specifically, it induced active caspase-3 levels by 18.3-fold compared to controls .

- Cell Cycle Arrest : Analysis revealed that treatment with this compound led to an increase in cells in the sub-G1 phase and G2/M phase, suggesting that it disrupts normal cell cycle progression (Figure 1) .

- Bcl-2 Family Proteins : The compound downregulated Bcl-2 levels by 4.9-fold while upregulating Bax levels by 79.2-fold, resulting in a Bax/Bcl-2 ratio increase by 159.56-fold, further supporting its pro-apoptotic potential .

Molecular Modeling Studies

Molecular docking studies have been conducted to elucidate the binding interactions of 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine with VEGFR-2, a critical target in cancer therapy:

- Binding Affinity : The compound exhibited a favorable binding score of -15.6 kcal/mol, comparable to known inhibitors like Sorafenib .

Key Interactions

The docking analysis highlighted essential interactions with key amino acids within the VEGFR-2 active site, including hydrogen bonding and hydrophobic interactions.

Case Studies

In a recent study, various derivatives of pyridine compounds were evaluated for their anticancer activity and VEGFR-2 inhibition. Among these, 5-Bromo-3-trifluoromethanesulfonylpyridin-2-amine emerged as one of the most potent candidates for further development due to its favorable pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.